molecular formula C10H20ClNO B1433309 {1-Oxaspiro[4.5]decan-2-yl}methanamine hydrochloride CAS No. 1795330-56-1

{1-Oxaspiro[4.5]decan-2-yl}methanamine hydrochloride

Cat. No.: B1433309
CAS No.: 1795330-56-1
M. Wt: 205.72 g/mol
InChI Key: AXPYWEGPQRSAOH-UHFFFAOYSA-N
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Description

{1-Oxaspiro[4.5]decan-2-yl}methanamine hydrochloride, commonly known as OXDMA, is a synthetic compound that has been used in a variety of scientific research applications. OXDMA is a member of the spirocyclic amines family and is structurally similar to other cyclic amines such as pyrrolidine, piperidine, and morpholine. OXDMA has been studied for its potential use in medicinal chemistry, as well as its ability to act as a catalyst in the synthesis of other compounds.

Scientific Research Applications

Synthesis and Structural Analysis

The compound {1-Oxaspiro[4.5]decan-2-yl}methanamine hydrochloride and its related derivatives have been the subject of various synthetic and structural analyses. For example, the synthesis and crystal structure of related compounds like 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate have been studied, revealing complex molecular structures with planar furan rings, chair conformation cyclohexane rings, and benzene rings (Wang et al., 2011).

Antiviral Activity

Research on similar spiro compounds, like 1-thia-4-azaspiro[4.5]decan-3-one derivatives, has demonstrated significant antiviral activity, particularly against human coronavirus and influenza virus. The structural versatility of these spiro scaffolds is highlighted as a promising avenue for the development of novel antiviral drugs (Apaydın et al., 2019).

Synthetic Methodologies

Various synthetic methodologies have been explored to create oxaspiro skeletons, such as the Nicholas reaction, which effectively produces 1-oxaspiro[4.5]decane frameworks (Mukai et al., 2002). Additionally, innovative synthetic approaches like 6π-electrocyclisation have been employed to directly access 2-oxospiro[4.5]decanones, offering new pathways for the synthesis of these complex molecular structures (Pouwer et al., 2007).

Fungicidal Activity

Derivatives of oxaspiro compounds have also shown promise as novel fungicidal agents. Specific derivatives have demonstrated significant inhibitory effects against various fungi, indicating the potential of these compounds in fungicidal applications (Yu et al., 2017).

Properties

IUPAC Name

1-oxaspiro[4.5]decan-2-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.ClH/c11-8-9-4-7-10(12-9)5-2-1-3-6-10;/h9H,1-8,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPYWEGPQRSAOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCC(O2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1795330-56-1
Record name 1-oxaspiro[4.5]decan-2-ylmethanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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